Amidinoproline

Vue d'ensemble

Description

Amidinoproline is a synthetic amino acid derivative that features a hybrid structure modeling key characteristics of the arginine-proline sequence. This compound is particularly significant in the field of peptide synthesis due to its unique structural properties, which allow for the introduction of unnatural amino acid residues into peptide and protein sequences. These modifications are crucial for enhancing the stability and activity of peptide hormones and therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amidinoproline can be synthesized through the modification of proline. One common method involves the use of mesitylenesulfonyl chloride to modify N-amidinoproline. The preparation of N-(mesitylenesulfonylamidino)-L-proline using the mesitylenesulfonyl derivative of 2-methylisothiourea has been demonstrated, although this process can be accompanied by partial racemization .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The process requires careful control of reaction conditions to minimize racemization and ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Amidinoproline undergoes various chemical reactions, including:

Substitution: The modification of N-amidinoproline by mesitylenesulfonyl chloride is a common substitution reaction used in its synthesis.

Common Reagents and Conditions:

Mesitylenesulfonyl chloride: Used for the modification of N-amidinoproline.

2-methylisothiourea: Used in the preparation of N-(mesitylenesulfonylamidino)-L-proline.

Major Products:

Cyclic side products: Formed during the activation of the carboxyl group of free N-amidinoproline.

N-(mesitylenesulfonylamidino)-L-proline: A key product in the synthesis of this compound derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Amidinoproline derivatives are being investigated for their potential as therapeutic agents, particularly in the context of antiviral and antiparasitic treatments.

- Antiviral Applications : Recent studies have highlighted the potential of amidine derivatives, including those related to this compound, as inhibitors of viral entry mechanisms. For instance, compound 14 has shown promise in inhibiting pseudovirus entry and may serve as a starting point for developing antiviral therapies against coronaviruses . The ability of these compounds to interact with viral proteins suggests a pathway for further drug development.

- Antiparasitic Activity : Amidine-containing compounds have demonstrated efficacy against various parasites, including Trypanosoma and Leishmania species. The mechanism often involves binding to the kinetoplast DNA of these organisms, disrupting their replication processes . This highlights the potential for this compound derivatives to be developed into effective antiparasitic agents.

Peptide Synthesis

This compound plays a crucial role in peptide synthesis due to its ability to modify peptide backbones effectively.

- N-terminal Modifications : Research indicates that N-amidinoproline can be utilized for N-terminal modifications in peptide chains. This modification enhances the stability and bioactivity of peptides, making them more suitable for therapeutic applications . The incorporation of this compound into peptides can lead to improved pharmacokinetic properties and increased resistance to enzymatic degradation.

- General Synthetic Strategies : A robust synthetic strategy has been developed for incorporating amidine functional groups into peptides, which is essential for creating novel therapeutic candidates . This approach allows researchers to explore a wide range of biologically active compounds that can be tailored for specific therapeutic targets.

Antimicrobial Activity

The antimicrobial properties of amidine-containing compounds are significant in the fight against antimicrobial resistance (AMR).

- Mechanisms of Action : Amidine derivatives exhibit various mechanisms against bacteria, fungi, and parasites. They can bind effectively to DNA minor grooves, particularly in AT-rich sequences, enhancing their antibacterial efficacy . Moreover, compounds like pentamidine have shown synergistic effects when combined with other antibiotics, improving their effectiveness against resistant strains such as MRSA and VRE.

- Research Trends : The increasing body of literature on amidine compounds indicates a growing interest in their structural diversity and pharmacological relevance in combating AMR. Recent reviews consolidate knowledge on the antimicrobial mechanisms of these compounds, emphasizing their potential as new therapeutic agents .

Data Summary Table

Mécanisme D'action

The mechanism of action of amidinoproline involves its incorporation into peptide chains, where it can influence the activity and stability of the resulting peptides. The positive charge on the N-terminus of the peptide chain, provided by this compound, is sometimes necessary for the biological activity or solubility of the peptide in water . This modification can significantly affect the activity and duration of action of the peptide analogue .

Comparaison Avec Des Composés Similaires

Amidinoproline is unique due to its ability to model key features of the arginine-proline sequence. Similar compounds include:

3-substituted prolines: These compounds have been prepared as racemates and are used in the synthesis of various peptide analogues.

Other unnatural amino acids: Used in peptide synthesis to enhance stability and activity, similar to this compound.

Activité Biologique

Amidinoproline is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current knowledge on the biological activity of this compound, drawing from various studies and reviews.

Chemical Structure and Properties

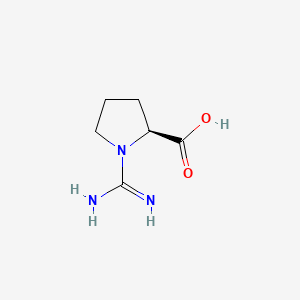

This compound, chemically defined as CHNO, features an amidine functional group which is pivotal for its biological interactions. The presence of this moiety enhances the compound's ability to interact with biological targets, making it a candidate for drug development against various pathogens and diseases .

Antimicrobial Activity

This compound and related amidine-containing compounds have been shown to possess antimicrobial properties . Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria, fungi, and parasites. The mechanisms underlying this activity are diverse:

- Bacterial Inhibition : Studies have demonstrated that amidine derivatives can disrupt bacterial membranes, enhancing the efficacy of existing antibiotics. For instance, combinations of amidine-containing compounds with traditional antibiotics have shown synergistic effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Mechanisms : this compound has been noted for its ability to target mitochondrial functions in fungi, leading to reduced ATP levels and impaired cellular function . This mechanism is particularly effective against pathogenic fungi while sparing mammalian cells.

- Antiparasitic Effects : The compound has demonstrated effectiveness against parasites like Leishmania and Trypanosoma cruzi, primarily through binding to specific DNA sequences within the kinetoplast DNA, causing disruption and cell death .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory potential. It acts as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are implicated in various inflammatory processes. Inhibition of these kinases leads to decreased levels of sphingosine 1-phosphate (S1P), a lipid mediator involved in inflammation and cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate their potency and selectivity against biological targets:

| Compound | Target | K Value (µM) | Notes |

|---|---|---|---|

| This compound | SphK1 | < 1 | Competitive inhibitor |

| This compound | SphK2 | < 1 | Competitive inhibitor |

| Auranofin + Pentamidine | Gram-negative bacteria | 1.9 - 22 | Synergistic effects observed |

This table summarizes some key findings regarding the potency of this compound derivatives against sphingosine kinases, highlighting their potential as therapeutic agents in treating conditions linked to inflammation and infection.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Combination Therapy : A study highlighted the effectiveness of combining this compound with other antibiotics, showing enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- In Vivo Efficacy : Research involving mouse models has demonstrated that this compound can reduce inflammation severity in conditions like rheumatoid arthritis by modulating immune responses .

Propriétés

IUPAC Name |

(2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPRYJHVDMWTMA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188892 | |

| Record name | Amidinoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-57-0 | |

| Record name | Amidinoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDINOPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EIW83811H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.